molecular formula C14H12O3 B1295615 Methyl 3-phenoxybenzoate CAS No. 50789-43-0

Methyl 3-phenoxybenzoate

Cat. No.: B1295615
CAS No.: 50789-43-0
M. Wt: 228.24 g/mol
InChI Key: GWNMDCSPTJONPD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Methyl 3-phenoxybenzoate, also known as 2-cyanoprop-2-yl 3-phenoxybenzoate, primarily targets the peroxisome proliferator-activated receptor γ (PPAR-γ) and glucokinase . PPAR-γ is a type of nuclear receptor that plays a crucial role in regulating fatty acid storage and glucose metabolism . Glucokinase, on the other hand, is an enzyme that facilitates the phosphorylation of glucose, a critical step in the glycolysis pathway .

Mode of Action

This compound acts as an agonist to PPAR-γ, meaning it binds to this receptor and activates it . This activation can lead to various downstream effects, including the regulation of fatty acid storage and glucose metabolism . Additionally, this compound is capable of activating glucokinase, which can enhance the conversion of glucose to glucose-6-phosphate, a key step in the glycolysis pathway . It also exhibits the ability to inhibit protein glycation .

Biochemical Pathways

The activation of PPAR-γ and glucokinase by this compound affects several biochemical pathways. The activation of PPAR-γ can lead to increased fatty acid storage and improved glucose metabolism . The activation of glucokinase enhances the glycolysis pathway, promoting the conversion of glucose to glucose-6-phosphate . The inhibition of protein glycation prevents the formation of advanced glycation end products, which are implicated in various pathological conditions .

Result of Action

The activation of PPAR-γ and glucokinase by this compound leads to molecular and cellular effects such as improved glucose metabolism, increased fatty acid storage, and inhibition of protein glycation . These effects could potentially be beneficial in the management of conditions like diabetes, where glucose metabolism is impaired .

Biochemical Analysis

Biochemical Properties

Methyl 3-phenoxybenzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to exhibit peroxisome proliferator-activated receptor γ (PPARγ) agonist activity, which is crucial in regulating glucose and lipid metabolism . Additionally, this compound can activate glucokinase and inhibit protein glycation . These interactions highlight its potential in modulating metabolic pathways and preventing complications related to diabetes.

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate PPARγ, leading to changes in gene expression related to glucose and lipid metabolism . Furthermore, this compound has been observed to inhibit dipeptidyl peptidase-4 (DPP-4) activity, which plays a role in glucose homeostasis . These effects demonstrate its potential in regulating cellular functions and metabolic processes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to PPARγ, activating this receptor and leading to changes in gene expression . Additionally, this compound can inhibit DPP-4 activity, which affects glucose metabolism . These interactions highlight its role in modulating metabolic pathways and influencing cellular functions at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also impact cellular processes . Long-term exposure to this compound has been observed to affect cellular metabolism and gene expression, indicating its potential for sustained biochemical effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to exhibit beneficial effects on glucose and lipid metabolism . At higher doses, this compound can cause toxic or adverse effects, such as liver damage and oxidative stress . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by enzymes such as PPARγ and DPP-4, which play crucial roles in glucose and lipid metabolism . Additionally, this compound can affect metabolic flux and metabolite levels, influencing overall metabolic homeostasis . These interactions underscore its potential in modulating metabolic pathways and preventing metabolic disorders.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical effects. It interacts with specific transporters and binding proteins that facilitate its localization and accumulation . These interactions ensure that this compound reaches its target sites within cells, enabling it to exert its biochemical effects effectively.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is crucial for its interactions with biomolecules and its overall biochemical effects.

Chemical Reactions Analysis

Methyl 3-phenoxybenzoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride

    Catalysts: Acid catalysts like sulfuric acid for esterification reactions

Major products formed from these reactions include 3-phenoxybenzoic acid and 3-phenoxybenzyl alcohol .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 3-phenoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-16-14(15)11-6-5-9-13(10-11)17-12-7-3-2-4-8-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNMDCSPTJONPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50198825
Record name Benzoic acid, 3-phenoxy-, methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50789-43-0
Record name Methyl 3-phenoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50789-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-phenoxy-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050789430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3-phenoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50198825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-phenoxybenzoate
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Record name Methyl 3-phenoxybenzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is methyl 3-phenoxybenzoate formed during acrinathrin degradation in soil?

A: The research indicates that this compound is not directly formed from acrinathrin. Instead, it's a product of a multi-step degradation pathway. Acrinathrin undergoes hydrolytic cleavage near the cyano group, leading to the formation of 3-phenoxybenzaldehyde cyanohydrin. This compound then loses hydrogen cyanide, yielding 3-phenoxybenzaldehyde. Oxidation of this aldehyde produces 3-phenoxybenzoic acid, which upon decarboxylation, likely forms this compound. [, ]

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